

Introduction: A Structural Overview and Rationale for Physicochemical Characterization

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Compound of Interest

Compound Name: 2-(Pyrrolidine-1-carbonyl)benzotrile

CAS No.: 918812-22-3

Cat. No.: B13990260

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2-(Pyrrolidine-1-carbonyl)benzotrile is a molecule of significant interest in medicinal chemistry and drug discovery, primarily due to its unique structural composition. It incorporates three key pharmacophoric elements: a benzotrile group, a central amide linkage, and a saturated pyrrolidine ring. The benzotrile moiety is a common feature in various biologically active compounds, while the pyrrolidine ring, a saturated nitrogen heterocycle, is a versatile scaffold known to enhance aqueous solubility and provide a three-dimensional structure for optimal protein binding.[1][2] The amide bond connects these two fragments, influencing the molecule's rigidity, hydrogen bonding capacity, and metabolic stability.

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties—including solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[3]

This technical guide provides a detailed examination of **2-(Pyrrolidine-1-carbonyl)benzotrile**. Given the limited availability of extensive, publicly accessible experimental data for this specific compound, this document combines foundational chemical

principles with in silico predictions and outlines robust, field-proven experimental protocols for empirical determination. The objective is to equip researchers, scientists, and drug development professionals with both a predictive profile of the molecule and the practical methodologies required for its thorough characterization.

Molecular Profile and Predicted Physicochemical Properties

The initial step in characterizing any new chemical entity is to establish its basic molecular properties and generate a predictive physicochemical profile. This in silico assessment serves as a critical guide for subsequent experimental design, helping to anticipate challenges such as poor solubility and to select appropriate analytical methods.^{[3][4][5][6][7]}

Property	Value / Prediction	Source / Method
IUPAC Name	2-(pyrrolidine-1-carbonyl)benzotrile	---
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	---
Molecular Weight	200.24 g/mol	---
CAS Number	144186-07-2	---
Predicted logP	1.5 - 2.5	Varies by algorithm (e.g., ALOGP, XLOGP3)
Predicted Aqueous Solubility (logS)	-2.5 to -3.5	Varies by algorithm
Predicted pKa (Most Basic)	-3.0 to -4.0 (Amide Nitrogen)	Computational Prediction
Polar Surface Area (PSA)	41.1 Å ²	Computational Prediction
Hydrogen Bond Donors	0	---
Hydrogen Bond Acceptors	3 (Nitrile N, Carbonyl O, Pyrrolidine N)	---
Rotatable Bonds	1	---

Note: Predicted values are estimations derived from quantitative structure-property relationship (QSPR) models and should be confirmed experimentally.

Experimental Determination of Key Physicochemical Parameters

While predictions are invaluable for initial screening, empirical data is the gold standard in drug development. The following sections detail the standardized, self-validating protocols for determining the most critical physicochemical properties of a compound like **2-(Pyrrolidine-1-carbonyl)benzotrile**.

Aqueous Solubility: Kinetic and Thermodynamic Assessment

Aqueous solubility is a critical determinant of a drug's bioavailability. Low solubility can lead to erratic absorption and insufficient drug concentration at the target site.^[8] It is essential to distinguish between kinetic and thermodynamic solubility.

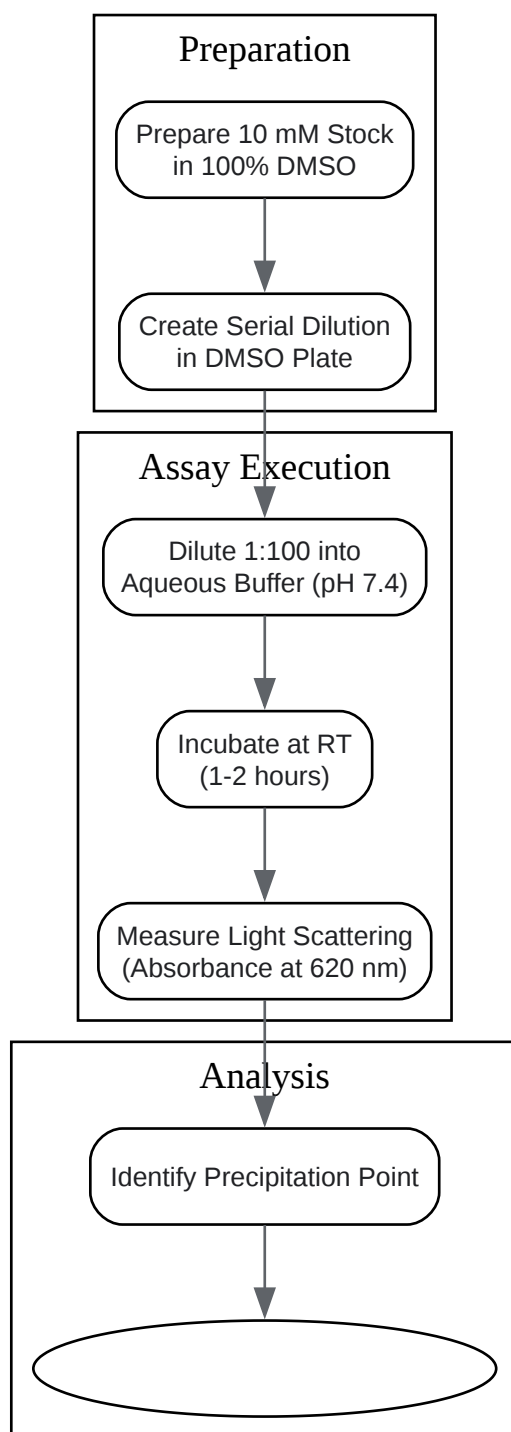
- **Kinetic Solubility:** Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput measurement relevant to early discovery, mimicking conditions in many in vitro biological assays.^{[9][10]}
- **Thermodynamic Solubility:** Represents the true equilibrium solubility of a compound's solid form in a saturated solution. This measurement is more time-intensive but crucial for lead optimization and formulation development.^{[8][10]}

This method quantifies kinetic solubility by measuring the increase in light scattering (turbidity) as the compound precipitates from solution.^[9]

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **2-(Pyrrolidine-1-carbonyl)benzotrile** in 100% dimethyl sulfoxide (DMSO).

- **Serial Dilution:** In a 96-well plate, perform a 2-fold serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).
- **Aqueous Dilution:** Using a liquid handler, transfer a small volume (e.g., 2 μ L) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate containing an aqueous buffer (e.g., 198 μ L of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.
- **Incubation:** Shake the assay plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.[\[9\]](#)[\[11\]](#)
- **Measurement:** Read the absorbance (or more accurately, the light scattering) of each well at a wavelength of 620 nm using a plate reader.
- **Data Analysis:** The kinetic solubility is defined as the highest concentration at which the absorbance reading is not significantly above the background (buffer + 1% DMSO control).



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Caption: Workflow for the turbidimetric kinetic solubility assay.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Lipophilicity, the "greasiness" of a molecule, is arguably the most critical physicochemical property in drug design. It influences solubility, permeability across biological membranes, plasma protein binding, and metabolism. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.^[12] For ionizable molecules, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.

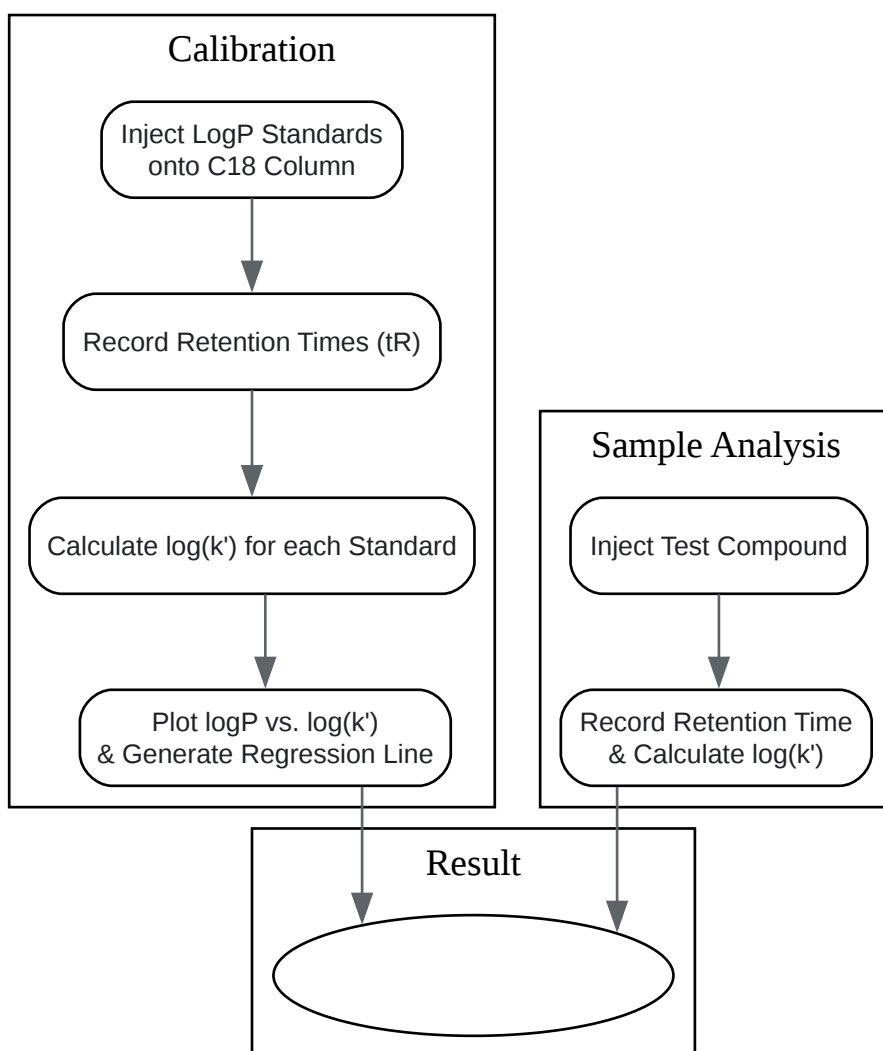
The traditional shake-flask method is the "gold standard" for logP determination but is low-throughput.^{[13][14][15][16]} For drug discovery programs, a high-throughput method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.^{[17][18]} This method correlates a compound's retention time on a hydrophobic (C18) column with the known logP values of a set of standard compounds.^{[19][20][21]}

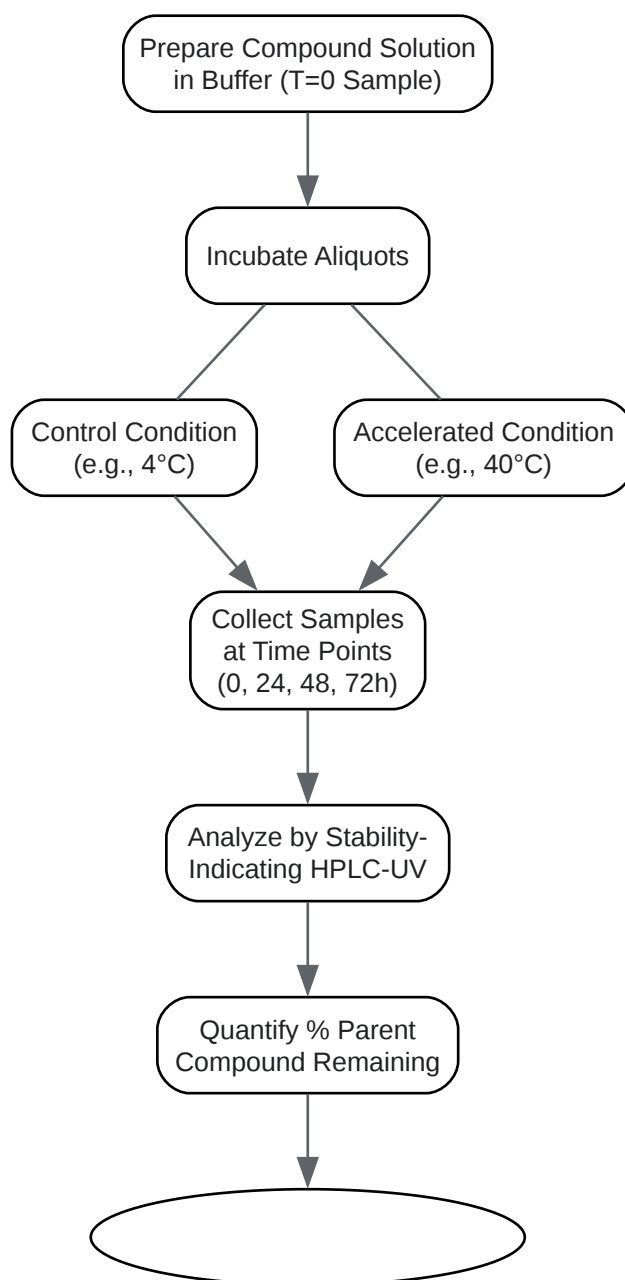
Causality: The principle is that a more lipophilic compound will have a stronger affinity for the non-polar stationary phase (C18) and thus a longer retention time. By calibrating the system with known standards, the retention time of the unknown compound can be used to accurately estimate its logP.

Step-by-Step Methodology:

- **System Preparation:** Use a C18 HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic solvent like acetonitrile or methanol.
- **Standard Preparation:** Prepare solutions (e.g., at 1 mg/mL) of 5-7 commercially available compounds with well-established logP values spanning a relevant range (e.g., -1 to 5).
- **Sample Preparation:** Prepare a solution of **2-(Pyrrolidine-1-carbonyl)benzotrile** at the same concentration in the same diluent as the standards.
- **Calibration Run:** Inject each standard compound and record its retention time ($t_{R_}$). Also, determine the column dead time ($t_{0_}$) by injecting a non-retained compound (e.g., uracil).
- **Calculate Capacity Factor (k'):** For each standard, calculate the capacity factor using the formula: $k' = (t_{R_} - t_{0_}) / t_{0_}$.

- **Generate Calibration Curve:** Plot the logP of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.95 indicates a valid calibration.
- **Sample Analysis:** Inject the **2-(Pyrrolidine-1-carbonyl)benzotrile** sample, record its retention time, and calculate its log(k').
- **logP Calculation:** Use the regression equation from the calibration curve to calculate the logP of the test compound.





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Caption: Logical flow for an accelerated solution stability study.

Expected Spectroscopic Profile

While physical properties determine ADME, spectroscopic analysis confirms the chemical identity and structure.

- Infrared (IR) Spectroscopy: Key expected signals include a sharp, strong stretch around 2230 cm^{-1} for the nitrile ($\text{C}\equiv\text{N}$) group and a strong carbonyl ($\text{C}=\text{O}$) stretch for the tertiary amide around $1650\text{-}1680\text{ cm}^{-1}$. [22]* ^1H NMR Spectroscopy: The spectrum would show distinct regions: aromatic protons on the benzonitrile ring between $7.5\text{-}8.0\text{ ppm}$, and aliphatic protons of the pyrrolidine ring between $1.8\text{-}4.0\text{ ppm}$. The specific shifts and coupling patterns would depend on the rotational conformers of the amide bond.
- ^{13}C NMR Spectroscopy: Diagnostic peaks would include the nitrile carbon around $115\text{-}120\text{ ppm}$, the amide carbonyl carbon around $165\text{-}175\text{ ppm}$, and multiple signals for the aromatic and aliphatic carbons. [22]* Mass Spectrometry: The nominal molecular weight is 200. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula ($\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}$) by providing a highly accurate mass measurement.

Conclusion

2-(Pyrrolidine-1-carbonyl)benzonitrile presents a molecular architecture of interest to modern drug discovery. This guide establishes its foundational physicochemical profile through a combination of in silico prediction and, critically, a detailed framework for empirical validation. The provided protocols for determining aqueous solubility, lipophilicity, and chemical stability represent robust, industry-standard methodologies. By applying these experimental workflows, researchers can generate the high-quality, reliable data necessary to make informed decisions and advance the characterization of this and other novel chemical entities within the drug development pipeline.

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